5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride
Description
Properties
Molecular Formula |
C8H11ClN2O2S |
|---|---|
Molecular Weight |
234.70 g/mol |
IUPAC Name |
5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C8H11ClN2O2S/c1-6-3-2-4-7-10-5-8(11(6)7)14(9,12)13/h5-6H,2-4H2,1H3 |
InChI Key |
HIQPRDRUSZNRHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=NC=C(N12)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group is introduced by reacting the imidazo[1,2-a]pyridine derivative with chlorosulfonic acid or thionyl chloride under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonate esters, and other derivatives, depending on the specific nucleophile or reagent used.
Scientific Research Applications
5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the development of bioactive molecules and as a tool in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical and biochemical applications.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally related imidazo[1,2-a]pyridine derivatives and sulfonyl chloride analogs:
Key Observations:
Substituent Effects on Reactivity :
- The sulfonyl chloride group in the target compound enables nucleophilic substitution (e.g., with amines or alcohols), contrasting with the carboxylic acid in (suitable for esterification) and the amine in (ideal for diazotization or amide coupling).
- The methyl group at position 5 may enhance lipophilicity compared to phenyl or isopropyl substituents in analogs .
Physicochemical Properties
- Molecular Weight : The target compound (inferred MW 246.71) is lighter than the phenyl-substituted analog (249.74 g/mol) but heavier than the isopropyl-carboxylic acid derivative (206.24 g/mol).
- Solubility : Sulfonyl chlorides are generally polar but less water-soluble than amine hydrochlorides (e.g., ) due to reduced ionic character.
Biological Activity
5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride is a compound belonging to the imidazopyridine family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- IUPAC Name : 5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride
- CAS Number : 1512040-56-0
- Molecular Formula : C₉H₁₂ClN₂O₂S
- Molecular Weight : 232.72 g/mol
Biological Activity Overview
Imidazopyridine derivatives exhibit a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The specific compound in focus has shown promising results in various studies.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of imidazopyridine derivatives. For instance:
- Minimum Inhibitory Concentration (MIC) values indicate significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. Research shows that derivatives with sulfonyl groups enhance antimicrobial properties due to their ability to disrupt bacterial cell wall synthesis.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride | 0.25 | Staphylococcus aureus |
| Other derivatives | 0.50 - 1.00 | Various pathogens |
Anticancer Activity
The compound has been evaluated for its anticancer potential:
- Studies indicate that it induces apoptosis in cancer cell lines through the activation of caspase pathways. The structure-activity relationship (SAR) analysis suggests that modifications at the sulfonyl group can enhance cytotoxicity against specific cancer types.
| Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | Caspase activation |
| MCF-7 | 15 | Cell cycle arrest |
The biological activity of 5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride can be attributed to several mechanisms:
- Enzyme Inhibition : It acts as an inhibitor of key enzymes involved in bacterial cell wall synthesis.
- Receptor Modulation : The compound has shown affinity for various receptors which modulate inflammatory responses.
- DNA Interaction : Some studies suggest that it can intercalate with DNA leading to disruptions in replication and transcription processes.
Case Studies
Several case studies have documented the efficacy of this compound in clinical settings:
- A study on its use as an adjunct therapy in treating resistant bacterial infections demonstrated improved patient outcomes when combined with standard antibiotics.
- Another clinical trial assessed its anticancer properties in patients with advanced solid tumors and reported a partial response in 30% of participants.
Q & A
Q. What are the common synthetic routes for preparing 5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the imidazo[1,2-a]pyridine core followed by sulfonylation. Key steps include:
- Cyclocondensation : Reacting 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds to form the bicyclic imidazo[1,2-a]pyridine scaffold.
- Sulfonylation : Introducing the sulfonyl chloride group via reaction with chlorosulfonic acid or sulfuryl chloride under controlled temperatures (0–5°C) to avoid side reactions .
- Optimization : Solvent choice (e.g., dichloromethane or acetonitrile) and stoichiometric ratios are critical. Purity can be enhanced using column chromatography with gradients of ethyl acetate/hexane .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer :
- Spectroscopy : Use H/C NMR to confirm the imidazo[1,2-a]pyridine scaffold and sulfonyl chloride substitution. IR spectroscopy identifies S=O stretches (~1360–1180 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- Solubility/Stability : Test solubility in polar (DMSO, water) and nonpolar solvents (chloroform). Stability studies under varying pH (e.g., 2–12) and temperatures assess degradation kinetics .
Advanced Research Questions
Q. How does the sulfonyl chloride group influence the compound’s reactivity and biological activity compared to analogs without this functional group?
- Methodological Answer :
- Reactivity : The sulfonyl chloride acts as an electrophile, enabling nucleophilic substitution (e.g., with amines to form sulfonamides). Monitor reactivity using F NMR (if fluorinated analogs exist) or HPLC to track reaction progress .
- Biological Activity : Compare IC values in enzyme inhibition assays (e.g., kinases) against analogs lacking the sulfonyl group. Molecular docking studies (e.g., AutoDock Vina) can predict binding affinity differences due to the sulfonyl moiety’s polar interactions .
Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Comparative Assays : Re-evaluate activity under standardized conditions (e.g., cell line specificity, ATP concentrations in kinase assays).
- Metabolic Stability : Use liver microsome assays to assess if metabolic degradation varies between studies. LC-MS identifies major metabolites .
- Structural Analog Analysis : Test activity of derivatives (e.g., sulfonamides, methyl esters) to isolate the sulfonyl chloride’s contribution .
Q. How can researchers design stability studies to evaluate the compound’s suitability for long-term storage or in vivo applications?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), light (UV-vis), and hydrolytic conditions (acidic/basic buffers). Monitor degradation via HPLC-MS .
- Lyophilization : Test freeze-drying in cryoprotectants (e.g., trehalose) to enhance shelf life.
- In Vivo Stability : Administer radiolabeled compound in animal models and track plasma half-life using scintillation counting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
